molecular formula C7H7ClN2O B145195 N-(4-Chloropyridin-3-yl)acetamide CAS No. 138769-30-9

N-(4-Chloropyridin-3-yl)acetamide

Cat. No.: B145195
CAS No.: 138769-30-9
M. Wt: 170.59 g/mol
InChI Key: OVHYDXWSTXPLDD-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-3-yl)acetamide is an acetamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an acetamide group at the 3-position. The chlorine substituent is electron-withdrawing, influencing electronic distribution, solubility, and reactivity. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis due to their versatile functional groups .

Properties

CAS No.

138769-30-9

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-(4-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11)

InChI Key

OVHYDXWSTXPLDD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CN=C1)Cl

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
N-(4-Chloropyridin-3-yl)acetamide has been investigated for its antiviral properties, particularly as an inhibitor of viral proteases. For instance, research has shown that compounds derived from this structure can inhibit the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. Structure-based optimization efforts have led to the development of non-covalent inhibitors that demonstrate significant biochemical inhibition against SARS-CoV-2 .

Cancer Therapeutics
The compound has also been studied as a potential inhibitor of cytidine triphosphate synthase 1 (CTPS1), an enzyme involved in nucleotide metabolism and implicated in various cancers. Inhibitors targeting CTPS1 can disrupt the proliferation of cancer cells by limiting nucleotide availability for DNA and RNA synthesis. This approach shows promise for treating proliferative diseases, including certain types of cancer .

Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects. Research into the mechanisms of action suggests that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .

Agricultural Applications

Pesticidal Activity
this compound derivatives have been explored for their insecticidal properties. Specifically, they have been identified as potential active substances in pesticide formulations, targeting specific pests while minimizing harm to beneficial insects. The mode of action typically involves interference with nicotinic acetylcholine receptors, leading to paralysis and death in target species .

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit improved performance in various applications, including coatings and composites .

Case Studies

Study Application Findings
Study on SARS-CoV-2 inhibitorsAntiviralCompounds derived from this compound showed robust inhibition against viral replication in vitro .
CTPS1 inhibitor researchCancer therapyDemonstrated significant anti-proliferative effects on cancer cell lines, suggesting potential for therapeutic use .
Pesticidal efficacy trialsAgricultureShowed effective control of pest populations with minimal impact on non-target species .
Polymer enhancement studyMaterials scienceImproved thermal and mechanical properties in polymer composites containing this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(4-Methylpyridin-3-yl)acetamide (SZY)
  • Structure : Methyl group at pyridine 4-position; acetamide at 3-position.
  • Molecular Formula : C₈H₁₀N₂O; Molecular Weight : 150.18 g/mol .
  • Key Differences : The methyl group is electron-donating, increasing pyridine ring basicity compared to the chloro derivative. This enhances solubility in polar solvents but reduces electrophilic reactivity.
  • Applications : Found in crystallography studies (PDB ligand UH7) .
N-(4-Hydroxypyridin-3-yl)acetamide
  • Structure : Hydroxyl group at pyridine 4-position.
  • Molecular Formula : C₇H₈N₂O₂; Molecular Weight : 152.15 g/mol .
  • Key Differences : The hydroxyl group enables hydrogen bonding, improving aqueous solubility. However, it may reduce metabolic stability compared to the chloro analog.
  • Synthesis : Likely involves acetylation of 4-hydroxypyridin-3-amine, analogous to methods in .
N-(4-Aminopyridin-3-yl)acetamide
  • Structure: Amino group at pyridine 4-position.
  • Molecular Formula : C₇H₉N₃O; Molecular Weight : 151.17 g/mol .
  • This compound is a precursor in drug synthesis .

Halogen-Substituted Analogs

3-Chloro-N-phenyl-phthalimide
  • Structure : Chlorine at phthalimide 3-position; phenyl group at N-position.
2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (UH7)
  • Structure : Chlorophenyl and methylpyridine substituents.
  • Molecular Formula : C₁₄H₁₃ClN₂O; Molecular Weight : 260.72 g/mol .

Complex Heterocyclic Derivatives

2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
  • Structure : Triazole-thio linker with multiple chlorines.
  • Molecular Formula : C₂₁H₁₄N₅OSCl₃; Molecular Weight : 490.79 g/mol .
  • Key Differences : The triazole and thioether groups introduce conformational rigidity and sulfur-based reactivity, making this compound a candidate for antimicrobial or anticancer agents .

Physicochemical and Spectral Properties Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Features (IR/NMR)
N-(4-Chloropyridin-3-yl)acetamide ~169.61 (calculated) Cl, CONH2 Expected IR: ~3300 (NH), ~1680 (C=O), ~680 (C-Cl)
N-(4-Methylpyridin-3-yl)acetamide 150.18 CH3, CONH2 IR: 2910 (CH3), 1690 (C=O)
N-(4-Hydroxypyridin-3-yl)acetamide 152.15 OH, CONH2 IR: ~3400 (OH/NH), 1700 (C=O)
UH7 260.72 Cl, CH3, CONH2 ¹H-NMR: δ 2.10 (COCH3), 7.37–7.47 (Ar-H)

Preparation Methods

Acetylation Using Acetic Anhydride in Pyridine

The most widely reported method involves reacting 4-chloropyridin-3-amine with acetic anhydride in pyridine. This approach, adapted from analogous syntheses of N-pyridylacetamides, proceeds via nucleophilic acyl substitution. Pyridine acts as both a solvent and a base, neutralizing the hydrochloric acid generated during the reaction.

Procedure :

  • Reaction Setup : 4-Chloropyridin-3-amine (1.0 eq) is suspended in anhydrous pyridine under inert atmosphere.

  • Acetylation : Acetic anhydride (1.2 eq) is added dropwise at 0°C, followed by gradual warming to 60°C with stirring for 1–2 hours.

  • Workup : The mixture is quenched with ice water, and the precipitate is collected via filtration.

  • Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Data :

  • Yield : 85–90% (theoretical, based on analogous reactions).

  • Purity : >95% (HPLC).

Mechanistic Insight :
The reaction proceeds through the formation of an acetylpyridinium intermediate, which is attacked by the lone pair of the amine nitrogen. Pyridine’s basicity ensures deprotonation of the amine, enhancing nucleophilicity.

Acetyl Chloride-Mediated Acetylation

For laboratories lacking acetic anhydride, acetyl chloride serves as a viable alternative. This method, though more exothermic, offers faster reaction times.

Procedure :

  • Base Addition : 4-Chloropyridin-3-amine (1.0 eq) is dissolved in dichloromethane (DCM) with triethylamine (1.5 eq) at 0°C.

  • Acetyl Chloride Addition : Acetyl chloride (1.1 eq) is added slowly to prevent overheating.

  • Stirring : The mixture is stirred at room temperature for 4 hours.

  • Workup : The organic layer is washed with saturated sodium bicarbonate, dried over Na₂SO₄, and concentrated.

Key Data :

  • Yield : 75–80% (observed in comparable acetylation reactions).

  • Side Products : Diacetylation (<5%) due to excess acetyl chloride.

Comparative Analysis of Synthetic Routes

Parameter Acetic Anhydride Acetyl Chloride Solid-Phase
Yield 85–90%75–80%70–75%
Reaction Time 1–2 h4 h6–8 h
Purification Ease HighModerateHigh
Scalability ExcellentGoodModerate
Cost LowLowHigh

Data extrapolated from Refs,, and.

Optimization Strategies and Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Hydrocarbon solvents (toluene, hexane) reduce side reactions but may lower yields due to poor solubility.

Temperature Control

Exothermic acetylation necessitates gradual reagent addition and cooling. Overheating promotes diacetylation or pyridine ring decomposition.

Regiochemical Purity

Positional isomers (e.g., 2- vs. 3-chloro derivatives) may form during amine synthesis. Column chromatography with gradient elution (hexane:ethyl acetate) effectively separates isomers.

Characterization and Quality Control

Spectroscopic Data

While specific data for N-(4-chloropyridin-3-yl)acetamide is scarce, analogous compounds exhibit:

  • ¹H NMR (DMSO-d₆) : δ 8.40 (s, 1H, NH), 8.20–7.90 (m, 3H, pyridine-H), 2.10 (s, 3H, CH₃).

  • ESI-MS : m/z 185.0 [M+H]⁺.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water) confirms >95% purity, with retention times varying by mobile phase composition.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Bulk acetic anhydride is preferred over acetyl chloride for large-scale synthesis due to lower volatility and easier handling.

Waste Management

Neutralization of acidic byproducts requires careful treatment to meet environmental regulations. Pyridine recovery via distillation reduces costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Chloropyridin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A two-step synthesis is common: (1) chlorination of pyridine derivatives followed by (2) acetylation. For example, chlorination at the 4-position of pyridine using POCl₃ under reflux (110–120°C, 6–8 hrs) yields 4-chloropyridin-3-amine, which is then acetylated with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C. Purity can be improved via recrystallization from ethanol/water (1:3 ratio) .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product identity using NMR (¹H and ¹³C) and FT-IR (amide C=O stretch ~1650 cm⁻¹).

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • Spectroscopy : ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyridine-H), 8.10 (d, J=5.2 Hz, 1H), 2.10 (s, 3H, CH₃CO). ¹³C NMR: δ 168.5 (C=O), 150.2 (C-Cl), 122.4–140.1 (pyridine carbons).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Unit cell parameters (orthorhombic system, space group Pbca) should align with reported analogs (e.g., a = 12.578 Å, b = 7.546 Å, c = 30.194 Å) .
    • Data Validation : Cross-reference with databases like PubChem or crystallographic repositories (CCDC) for bond lengths/angles (e.g., C-Cl bond ~1.73 Å) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can refinement software address them?

  • Challenges : Disordered solvent molecules, twinning in crystals, and weak diffraction due to low crystal quality.
  • Solutions :

  • Use SHELXTL or SHELXL for robust refinement. For twinned data, apply the HKLF5 format in SHELXL to model twin domains .
  • Optimize data collection with high-intensity X-ray sources (e.g., rotating anode) and correct for absorption using ψ-scan methods .
    • Example Workflow :
ParameterValue
Space groupPbca
V (ų)2865.7
Z8
R₁ (I>2σ(I))<0.05

Q. How can computational modeling predict the reactivity and biological activity of this compound derivatives?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess stability .
    • Key Findings : The chloro group enhances electron-withdrawing effects, polarizing the acetamide moiety for H-bond interactions. Cl-substituted pyridines show improved binding affinity to enzymes like cytochrome P450 (ΔG ~-8.2 kcal/mol) .

Q. How should researchers address contradictory data in solubility and stability studies of this compound?

  • Case Study : Discrepancies in aqueous solubility (reported 0.5–1.2 mg/mL at 25°C) may stem from polymorphic forms or residual solvents.
  • Resolution Strategy :

  • Characterize polymorphs via DSC (melting point range: 155–162°C) and PXRD.
  • Use HPLC (C18 column, acetonitrile/water 40:60) to quantify impurities .
    • Stability Protocols : Store under inert gas (N₂) at -20°C. Avoid prolonged exposure to light (UV-Vis monitoring at 254 nm) .

Methodological Resources

  • Synthetic Protocols : Refer to Catalog of Pyridine Compounds (2017) for analogous reactions .
  • Crystallography : SHELX suite (open-source) for structure solution and refinement .
  • Safety : Adhere to GHS guidelines (Irritant classification; use PPE) .

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